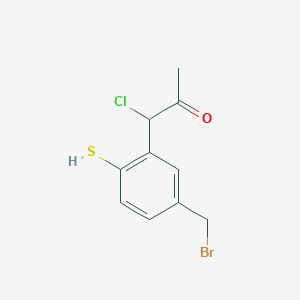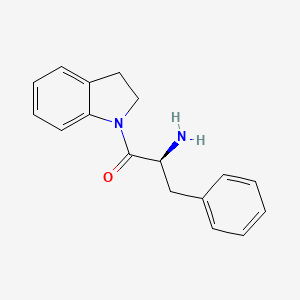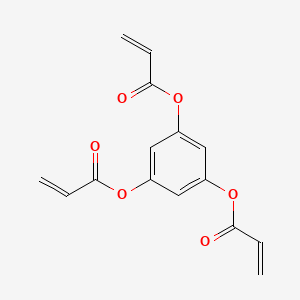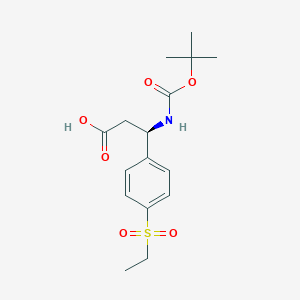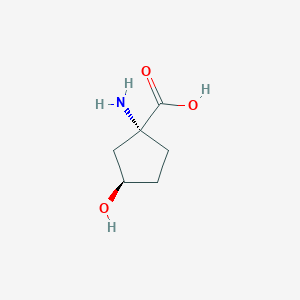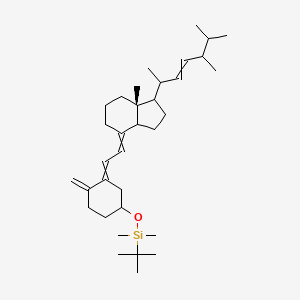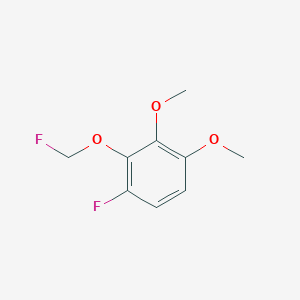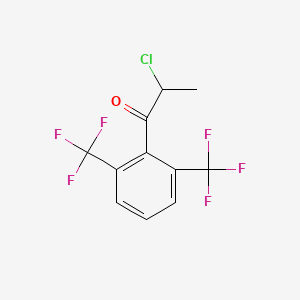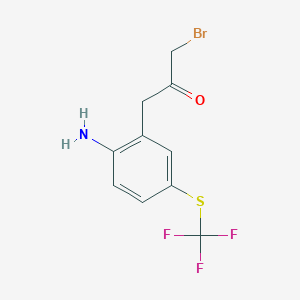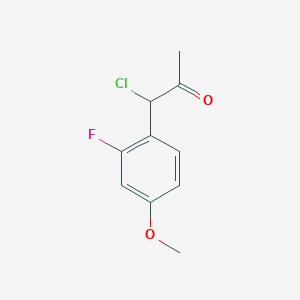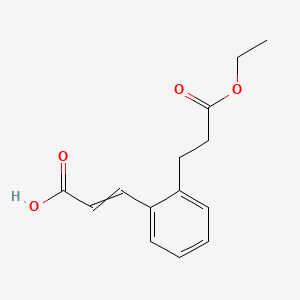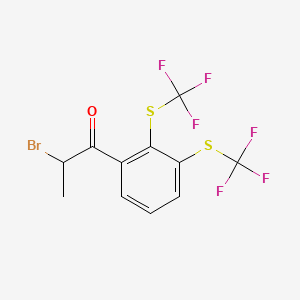
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C10H9Cl2IO. This compound is characterized by the presence of a chloro group, an iodophenyl group, and a chloromethyl group attached to a propan-2-one backbone. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The formation of the propan-2-one backbone through acylation reactions.
Chloromethylation: The addition of the chloromethyl group to the aromatic ring.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, the use of catalysts, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodophenyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-cancer and anti-inflammatory properties.
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogenated aromatic structure allows it to form strong interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one can be compared with similar compounds, such as:
1-Chloro-1-(4-(chloromethyl)-2-mercaptophenyl)propan-2-one: This compound has a mercapto group instead of an iodophenyl group, leading to different chemical reactivity and applications.
1-Chloro-1-(4-(chloromethyl)-2-methoxyphenyl)propan-2-one: The presence of a methoxy group alters the compound’s electronic properties and its reactivity in chemical reactions.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9Cl2IO |
|---|---|
Molekulargewicht |
342.98 g/mol |
IUPAC-Name |
1-chloro-1-[4-(chloromethyl)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2IO/c1-6(14)10(12)8-3-2-7(5-11)4-9(8)13/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
NEELKEZPTHYNOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)CCl)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


